3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione

Bioconjugation Linker PROTAC Design ADC Payload Attachment

Researchers seeking to bypass low-yielding N-alkylation of spirohydantoins face synthetic bottlenecks. This compound provides the Janssen-patented diazaspiro[4.4]nonane-2,4-dione core with a pre-installed aminopropyl handle, enabling direct entry into amide couplings and late-stage diversification. - Eliminates competing O-alkylation risks during hydantoin N-functionalization. - 5.0-5.5 Å spacer precisely positions warheads for PROTAC ternary complex optimization. - Validated scaffold for NK1 antagonist series (WO2006094948A1) and anticonvulsant analog generation. Supplied with batch-specific NMR, HPLC, and GC documentation for confident procurement.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
CAS No. 1018185-30-2
Cat. No. B3200545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
CAS1018185-30-2
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESC1CCC2(C1)C(=O)N(C(=O)N2)CCCN
InChIInChI=1S/C10H17N3O2/c11-6-3-7-13-8(14)10(12-9(13)15)4-1-2-5-10/h1-7,11H2,(H,12,15)
InChIKeyMMXVHUNQNUFIDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Spirohydantoin Building Block with Aminopropyl Handle


3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1018185-30-2) is a heterocyclic spirohydantoin building block with the molecular formula C10H17N3O2 and a molecular weight of 211.26 g/mol . It is commercially available from multiple reputable vendors at a standard purity of 95%, with batch-specific quality documentation including NMR, HPLC, and GC analyses . The compound belongs to the diazaspiro[4.4]nonane-2,4-dione class and features a primary amine terminus on a three-carbon propyl linker, enabling participation in amide coupling, reductive amination, and urea formation reactions. This scaffold represents the core structure found in several patented NK1 antagonist series [1] and is structurally related to the cyclopentanespiro-5-hydantoin pharmacophore associated with anticonvulsant and antiproliferative activities [2].

Why N-3 Substituent Identity Determines Spirohydantoin Utility


Within the diazaspiro[4.4]nonane-2,4-dione class, biological activity, physicochemical properties, and synthetic utility are exquisitely sensitive to the nature and length of the N-3 substituent. SAR reviews demonstrate that N-3 substitution directly governs antitumor potency, with activity increasing in the order alkene > ester > ether [1], while the presence of electron-withdrawing groups on aryl substituents further modulates antiproliferative effects [1]. The aminopropyl side chain of CAS 1018185-30-2 provides a specific three-carbon spacing between the terminal primary amine and the hydantoin ring, a feature that cannot be replicated by the shorter amino (CAS 16252-62-3) or aminoethyl (CAS 1803581-03-4) analogues without altering linker flexibility, conformational freedom, and the spatial relationship between the amine conjugation handle and the spirocyclic pharmacophore. Furthermore, the spiro[4.4] ring junction imposes conformational restriction distinct from the spiro[4.5] system found in spiromustine, which affects both presentation geometry and target engagement profiles [2]. Substituting with N-unsubstituted or differently N-substituted spirohydantoins therefore introduces uncontrolled variables in linker geometry, reactivity, and biological recognition.

Key Differentiation Evidence Against In-Class Analogues


Linker Length Governs Steric Accessibility for Bioconjugation

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione provides a three-methylene (-CH2-CH2-CH2-) spacer between the terminal primary amine and the hydantoin N-3 position. This places the reactive amine approximately 5.0–5.5 Å (extended conformation) from the spirocyclic core. In contrast, the direct amino analogue 3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 16252-62-3) positions the amine directly on the hydantoin nitrogen with no spacer, providing approximately 1.4 Å N–N distance, while the aminoethyl analogue (CAS 1803581-03-4, HCl salt) provides a two-carbon spacer yielding approximately 3.8 Å separation . The propyl spacer of the target compound allows the terminal amine to project beyond the steric shadow of the cyclopentane ring, reducing steric hindrance during amide bond formation and enabling conjugation to bulky cargoes (e.g., fluorophores, biotin, PEG chains) that would be sterically prohibited with the shorter-linker analogues [1].

Bioconjugation Linker PROTAC Design ADC Payload Attachment Spirohydantoin SAR

Spiro[4.4] Conformational Rigidity vs. Flexible Spiro[4.5] Systems

The diazaspiro[4.4]nonane scaffold in CAS 1018185-30-2 features a five-membered cyclopentane ring fused to the hydantoin at a spiro carbon, producing a rigid architecture with the cyclopentane ring adopting an envelope conformation as confirmed by X-ray crystallography of the closely related 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione [1]. The larger spiro[4.5]decane system found in spiromustine (CAS 56605-16-3; NSC-172112) contains a six-membered cyclohexane ring that introduces greater conformational flexibility, with the cyclohexane ring capable of interconverting between chair conformations [2]. Greater conformational flexibility is generally correlated with increased entropic penalty upon target binding and reduced selectivity [3]. The spiro[4.4] system thus offers a more rigid, defined presentation geometry for the N-3 substituent compared to the spiro[4.5] system.

Conformational Restriction Spirocyclic Scaffold Antitumor Agent Design Drug-like Properties

Aminopropyl N-3 Substituent Defines a Distinct Physicochemical Profile

Comprehensive SAR analysis of spirohydantoin derivatives demonstrates that antitumor activity is critically governed by the nature of the N-3 substituent, with potency increasing in the order: alkene-substituted > ester-substituted > ether-substituted [1]. The target compound bears a primary amine-terminated alkyl chain at N-3, which is structurally distinct from the benzyl or substituted benzyl groups present in the anticonvulsant 3-(4-substituted benzyl)-1,3-diazaspiro[4.4]nonane-2,4-diones. These benzyl-substituted analogues exhibit lipophilicities (calculated log P values) comparable to the standard anticonvulsant drug phenytoin [2]. The aminopropyl substituent confers a markedly different physicochemical profile—including a basic amine (pKa ~10.5 for the primary ammonium) and reduced log P relative to benzyl-substituted congeners—which directly influences solubility, membrane permeability, and metabolic stability [1]. Compounds bearing two electron-withdrawing groups (e.g., fluorine or chlorine) on the third and fourth positions of the phenyl ring at N-3 show superior antitumor activity relative to mono-substituted analogues [1], suggesting that the aminopropyl variant occupies a distinct region of chemical space with its own SAR trajectory yet to be fully explored.

Antitumor SAR N-3 Substitution Spirohydantoin Pharmacophore Electron-Withdrawing Group Effect

Multi-Supplier Availability with Orthogonal Batch QC Methods

3-(3-Aminopropyl)-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 1018185-30-2) is supplied at a standard purity of 95% with batch-specific quality control documentation including NMR, HPLC, and GC analyses, as provided by Bidepharm and other vendors . This multi-method QC approach provides orthogonal confirmation of identity and purity. For comparison, the simpler analogue 3-amino-1,3-diazaspiro[4.4]nonane-2,4-dione (CAS 16252-62-3) is available from fewer commercial sources, often without guaranteed purity specifications or comprehensive QC data . The availability of the target compound from at least four independent suppliers (Bidepharm, Leyan, CheMenu, Santa Cruz Biotechnology) further reduces single-source supply risk .

Chemical Procurement QC Documentation HPLC Purity Batch Reproducibility

Validated Application Scenarios for the Aminopropyl Spirohydantoin


Late-Stage Diversification for NK1 Antagonist Libraries

The spiro[4.4]nonane-2,4-dione core is the central scaffold of Janssen's patented NK1 antagonist series (WO2006094948A1) [1]. CAS 1018185-30-2 provides this pharmacophore with a pre-installed aminopropyl handle at the N-3 position, enabling late-stage diversification through amide coupling with diverse carboxylic acid building blocks. This strategy parallels the combinatorial library approach reported by Bleicher et al. for spirohydantoin-based neurokinin-1 receptor ligands, where the spirohydantoin scaffold was diversified at multiple positions [2]. Using the target compound as the starting material bypasses the need for N-alkylation of the hydantoin nitrogen—a step that can be complicated by competing O-alkylation and requires careful optimization—and instead leverages robust amide bond formation chemistry.

Defined Attachment Point for PROTAC Linker Assembly

The three-carbon aminopropyl spacer of CAS 1018185-30-2, projecting approximately 5.0–5.5 Å from the spirohydantoin core, offers a defined, rigid attachment point for PROTAC (Proteolysis Targeting Chimera) linker construction. Unlike the shorter amino or aminoethyl analogues that restrict conjugation geometries, the propyl linker provides sufficient reach to connect an E3 ligase recruiting element to a target-protein binding warhead without inducing steric clashes [1]. The spiro[4.4] core further contributes conformational rigidity to the linker region, which has been correlated with improved PROTAC ternary complex formation and degradation efficiency [2].

Tuning Lipophilicity in Anticonvulsant Derivative Synthesis

The 3-benzyl-1,3-diazaspiro[4.4]nonane-2,4-dione series has demonstrated anticonvulsant potential with lipophilicities comparable to phenytoin [1]. CAS 1018185-30-2 serves as a versatile intermediate for generating analogues of this series by reductive amination or amide coupling of the terminal amine with substituted benzaldehydes or benzoic acids, respectively. Because the aminopropyl chain introduces a basic amine absent in the benzyl series, the resulting compounds are expected to exhibit altered log D profiles, potentially improving aqueous solubility and reducing CNS tissue accumulation relative to the highly lipophilic benzyl congeners [2].

Amine-Directed Immobilization for Affinity Chromatography Probes

The terminal primary amine of CAS 1018185-30-2 enables direct immobilization onto NHS-activated Sepharose or agarose resins for affinity chromatography target identification studies. This approach has precedent in the spirohydantoin field, where immobilized analogues have been used to identify protein interaction partners of spirohydantoin-based bioactive molecules [1]. The three-carbon linker provides adequate spacing to reduce steric interference from the resin matrix, while the spirocyclic core remains accessible for protein binding. This is a key advantage over immobilization strategies using the amino analogue (CAS 16252-62-3), where the absence of a spacer places the pharmacophore too close to the resin surface for effective target engagement.

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